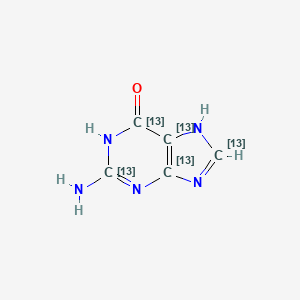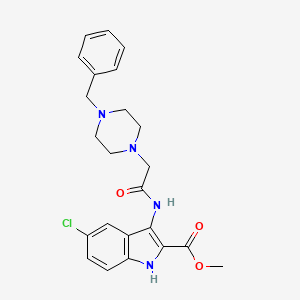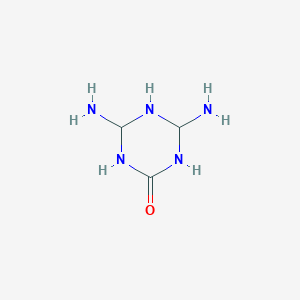
4,6-Diamino-1,3,5-triazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diamino-1,3,5-triazinan-2-one, also known as Ammeline, is a heterocyclic compound with the molecular formula C3H5N5O. It is a derivative of melamine and is part of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is of interest due to its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Diamino-1,3,5-triazinan-2-one can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia, followed by hydrolysis. The reaction typically occurs under controlled temperatures and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Diamino-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically require controlled temperatures and pH to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted triazines .
Aplicaciones Científicas De Investigación
4,6-Diamino-1,3,5-triazinan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,6-Diamino-1,3,5-triazinan-2-one exerts its effects involves its interaction with specific molecular targets. It can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Melamine: A precursor to 4,6-Diamino-1,3,5-triazinan-2-one, used in the production of plastics and resins.
Cyanuric Acid: Another triazine derivative with applications in water treatment and as a stabilizer for chlorine in swimming pools.
Hexamethylmelamine: Used clinically for its antitumor properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C3H9N5O |
|---|---|
Peso molecular |
131.14 g/mol |
Nombre IUPAC |
4,6-diamino-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C3H9N5O/c4-1-6-2(5)8-3(9)7-1/h1-2,6H,4-5H2,(H2,7,8,9) |
Clave InChI |
IJALQCOKSXNFPD-UHFFFAOYSA-N |
SMILES canónico |
C1(NC(NC(=O)N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


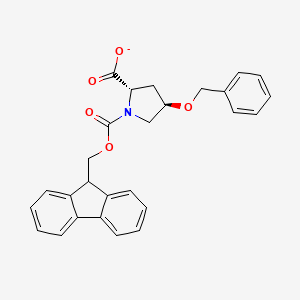

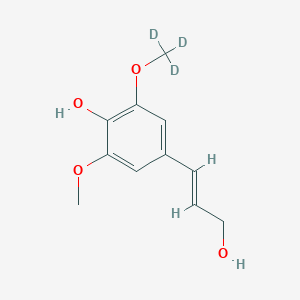
![4-ethyl-2-[3-methyl-5-[3-(trifluoromethyl)anilino]pyrazol-1-yl]-1H-pyrimidin-6-one](/img/structure/B12366833.png)
![sodium;3-[[(E)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12366834.png)
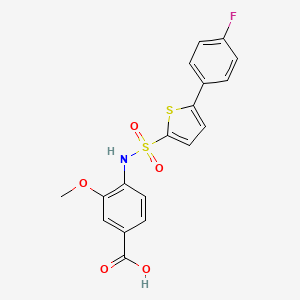
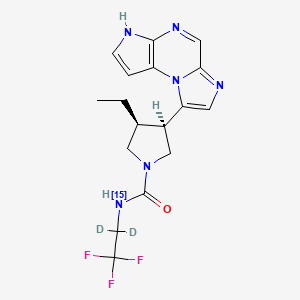
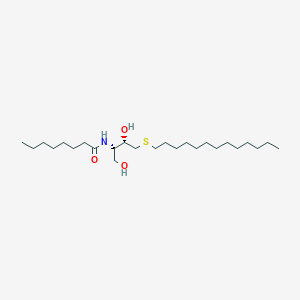
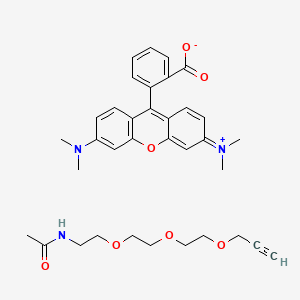
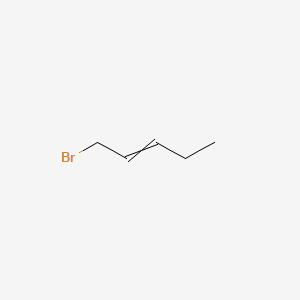
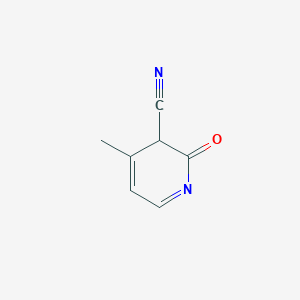
![(2E,4E)-5-[(1S,2S,4aR,6R,8R,8aS)-6-hydroxy-2,6,8-trimethyl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-1-yl]penta-2,4-dienoic acid](/img/structure/B12366874.png)
